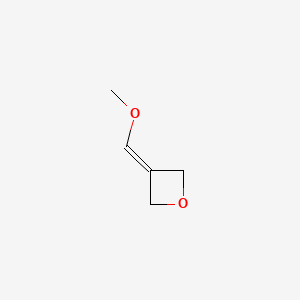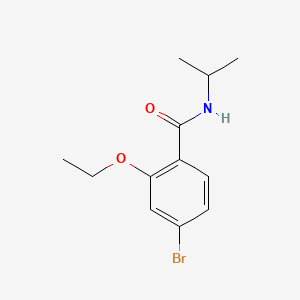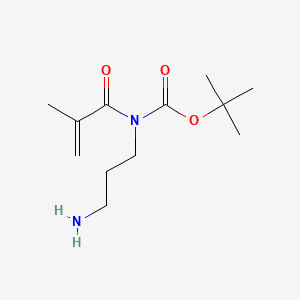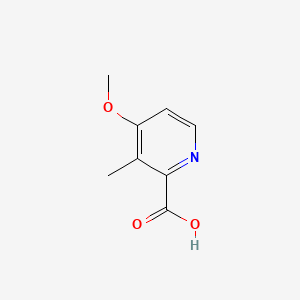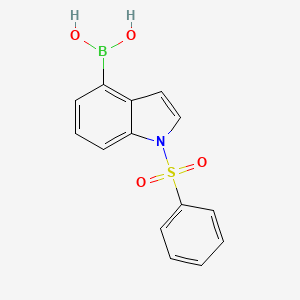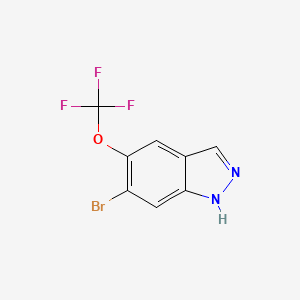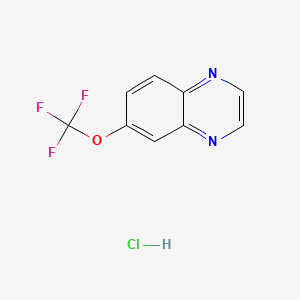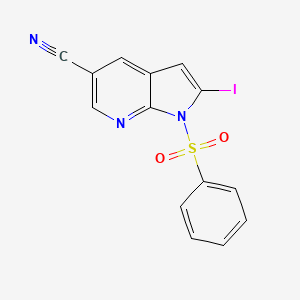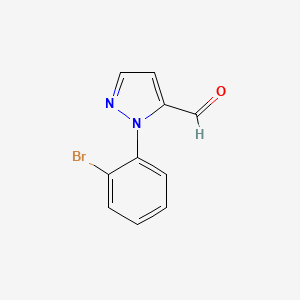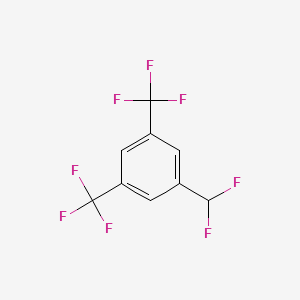
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Versatile Starting Material for Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a derivative of 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, is used as a starting material for organometallic synthesis. Synthetically useful reactions involving 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates are possible through this compound (Porwisiak & Schlosser, 1996).
Fluorination Processes : The compound plays a role in fluorination reactions. For example, 1,3-Bis-(trifluoromethyl)benzene, similar in structure to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, undergoes fluorination over potassium tetrafluorocobaltate (Parsons, 1972).
Catalysis in Oxidation Reactions : Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, derived from 3,5-bis(trifluoromethyl)benzene, is a highly reactive and selective catalyst for the oxidation of carbonyl compounds in specific solvents (Brink, Vis, Arends, & Sheldon, 2001).
Synthesis of Polyethers : 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, a compound related to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene, has been used to synthesize soluble, hydrophobic, low dielectric polyethers with moderate thermal stability (Fitch et al., 2003).
Development of Safety Protocols for Grignard Reagents : Safety considerations in the preparation of Grignard reagents from 3,5-bis(trifluoromethyl)benzene have been explored, emphasizing the importance of handling these compounds under controlled conditions (Leazer et al., 2003).
Synthesis of Novel Pesticides : The compound has been involved in the synthesis of novel pesticides like Bistrifluron, demonstrating its significance in the development of agricultural chemicals (An-chan, 2015).
Photochemical Studies : It has been used in photochemistry studies to understand quantum efficiencies and intersystem crossing in the vapor phase (Gray & Phillips, 1973).
Synthesis of Fluorine-containing Polyetherimide : 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, closely related to the compound , has been synthesized and used to produce novel fluorine-containing polyetherimide (Xin-hai, 2010).
Applications in Anion Transport and Metallochromic Properties : Modifications of compounds structurally related to 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene have been studied for their potential in anion transport and sensory applications for metal cations (Peng et al., 2016; Hauck et al., 2007).
Electroluminescence in Copolyfluorenes : The compound is utilized in the synthesis of copolyfluorenes for electroluminescence studies, influencing properties like absorption and emission spectra (Wang et al., 2008).
Safety And Hazards
The safety data sheet for a similar compound, “1,3-Bis(trifluoromethyl)benzene”, indicates that it is classified as a flammable liquid, and it can cause skin and eye irritation, respiratory irritation, and long-term aquatic toxicity . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, to wear protective equipment, and to use it only in well-ventilated areas .
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQPEQHFFVOTBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673309 |
Source


|
| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |
CAS RN |
1214388-66-5 |
Source


|
| Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

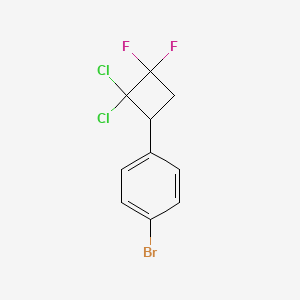
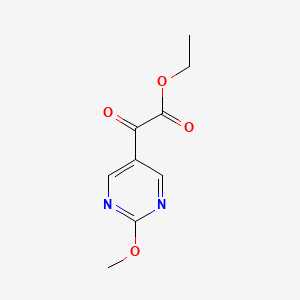
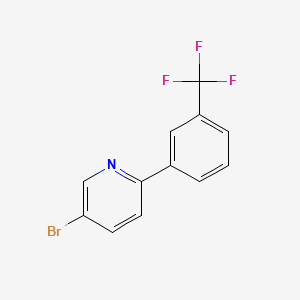
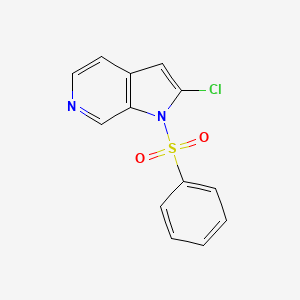
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)
